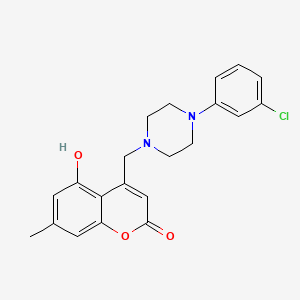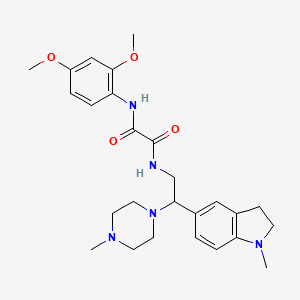
N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. In the context of the papers provided, the synthesis of nickel complexes with bidentate phosphinitooxazoline and -pyridine ligands is described, which involves the preparation of ligands with good yields and the subsequent formation of mononuclear and dinuclear nickel complexes . Similarly, the synthesis of 4-(N,N-Dimethylaminomethylene)-2-alkyl-2-oxazolin-5-ones is achieved using Vilsmeier Haack Reagent starting from N-acyl-α-amino acids and methyl esters . These methods could potentially be adapted for the synthesis of the compound , considering the presence of oxazoline and piperazine moieties in its structure.
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its reactivity and interaction with other molecules. The nickel complexes mentioned in the first paper were characterized by single-crystal X-ray diffraction, which revealed differences between the coordination spheres in solution and the solid state . This type of analysis could be applied to the compound of interest to determine its precise molecular geometry and the spatial arrangement of its functional groups.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. The nickel complexes in the first paper did not react with methylalumoxane (MAO) or AlEt3, but showed catalytic activity for the oligomerization of ethylene when combined with AlEtCl2 . The oxazolin-5-ones in the second paper demonstrated different reactivity patterns with various N- and O-nucleophiles, leading to the formation of substituted products or cyclized structures . These findings suggest that the compound "N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide" may also exhibit diverse reactivity, which could be explored in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. While the papers do not directly discuss the properties of the compound , they do provide data on related compounds. For instance, the anticonvulsant activity of new pyrrolidine diones is reported, and their neurotoxicity was assessed using the rotarod test . These types of biological activities and toxicity profiles are important aspects of the physical and chemical properties analysis of pharmaceutical compounds.
Wissenschaftliche Forschungsanwendungen
Cytotoxicity Studies of Poly(2-oxazolines) Poly(2-oxazolines) with different alkyl chain lengths were evaluated for cell cytotoxicity in vitro. The study employed the MTT assay for assessing cell viability, with results showing low cytotoxicity for the polymers, suggesting their potential in biomedical applications. The study also explored the immunoefficiency of these polymers, analyzing their effects on macrophages' phagocytic and metabolic activities, indicating their suitability for drug delivery and immunobiology applications (Kronek et al., 2011).
Crystal Structure of Benzimidazole Derivatives The crystal structure of a particular benzimidazole derivative was analyzed to confirm its molecular conformation. The study's findings were crucial for validating the structure predicted from chemical and spectral analyses, with bond lengths and angles aligning with previously reported values for similar compounds. This detailed structural analysis contributes to the broader understanding of such compounds' chemical and biological properties (Ozbey et al., 2001).
Biochemical and Pharmacological Studies
Pharmacological Profile of 5-HT2C Receptor Agonist YM348, identified as a potent and orally active 5-HT(2C) receptor agonist, was studied for its pharmacological effects. The compound showed high affinity and functional selectivity for 5-HT(2C) receptors, with notable effects such as induced penile erections and hypolocomotion in rats. The study's insights into YM348's pharmacological profile and its dose-response relationships contribute valuable information to the field of neuroscience and pharmacology (Kimura et al., 2004).
Activity of Novel Anticancer Agents Targeting Topoisomerase I Recent discoveries identified specific compounds as potent topoisomerase I-targeting agents with significant cytotoxic activity. The study explored the impact of various substituents on the anticancer activity and topoisomerase I-targeting capabilities of these compounds. The findings have significant implications for cancer therapy, highlighting the compounds' potential for inhibiting tumor growth and their effectiveness in targeting topoisomerase I (Ruchelman et al., 2004).
Eigenschaften
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O4/c1-29-11-13-31(14-12-29)23(18-5-8-22-19(15-18)9-10-30(22)2)17-27-25(32)26(33)28-21-7-6-20(34-3)16-24(21)35-4/h5-8,15-16,23H,9-14,17H2,1-4H3,(H,27,32)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNDHDUKARSVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551976.png)
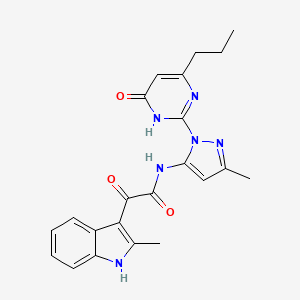
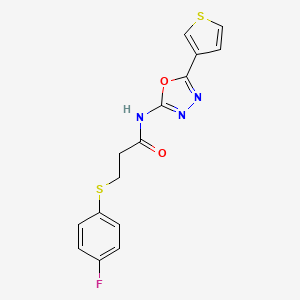
![2,3-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2551979.png)
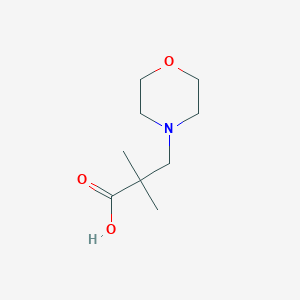


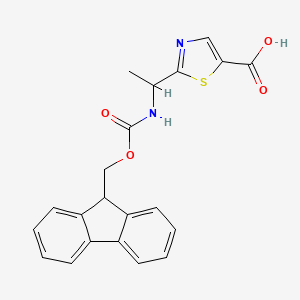
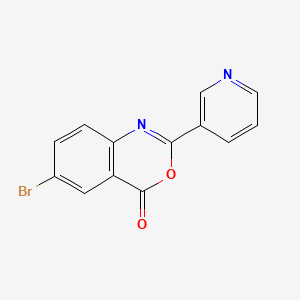
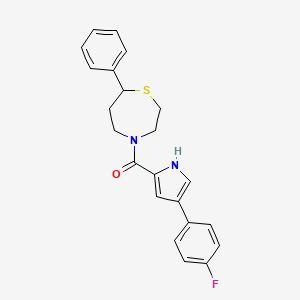
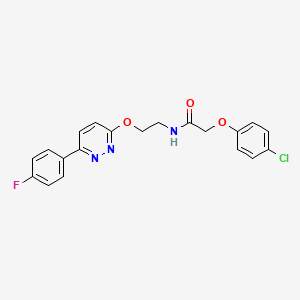
![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2551993.png)
